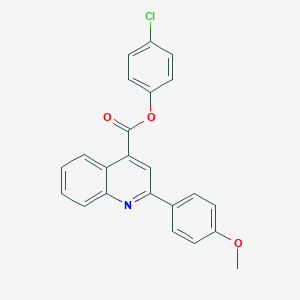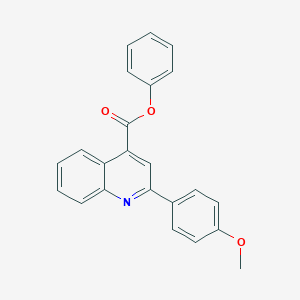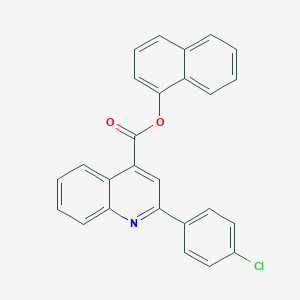![molecular formula C19H19ClN2OS B418275 2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 332380-68-4](/img/structure/B418275.png)
2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a 4-tert-butylphenyl group at the 2-position and a (4-chlorophenyl)methylsulfanyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky tert-butylphenyl and (4-chlorophenyl)methylsulfanyl substituents. These groups could potentially influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the tert-butylphenyl group. The presence of the chlorophenyl group could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially result in increased stability and rigidity. The tert-butylphenyl and (4-chlorophenyl)methylsulfanyl groups could influence the compound’s solubility and lipophilicity .
Applications De Recherche Scientifique
OLED and LED Material Enhancement
2,5 disubstituted-1,3,4-oxadiazoles, including derivatives similar to the mentioned compound, are intensively used as electron transport materials in organic light-emitting diodes (OLEDs). The structural properties of these compounds contribute significantly to the performance enhancement of OLEDs. In-depth studies on their crystal structures and properties lead to a profound understanding of their structure-property relationships, crucial for further advancements in this field (Emmerling et al., 2012).
Thermally Activated Delayed Fluorescence (TADF)
Certain oxadiazole derivatives exhibit Thermally Activated Delayed Fluorescence (TADF). These compounds are used in donor-acceptor fluorophores, significantly enhancing the performance of OLEDs. The introduction of alkyl and carbazole substitutions in these compounds results in blue-shifted fluorescence and maintains a suitable singlet-triplet energy separation, crucial for efficient light emission and high-performance OLEDs (Cooper et al., 2022).
Antibacterial and Enzyme Inhibitory Potential
The framework of certain oxadiazole derivatives, including the compound of interest, has shown promising antibacterial activity against various bacterial strains. Moreover, these compounds have demonstrated moderate inhibitory potential against enzymes like α-chymotrypsin. The structure-activity relationship and molecular docking studies of these compounds provide insights into their bioactive sites and potential applications in antibacterial therapies (Siddiqui et al., 2014).
Photoluminescence Properties
Derivatives of 1,3,4-oxadiazole are known for their photoluminescent properties. The synthesis and characterization of these compounds, including their absorption, emission spectra, and quantum yields, are essential for understanding their potential applications in fields like sensor technology and light-emitting devices. The introduction of various substituents can lead to changes in band gap energy and enhance the photoluminescence properties of these compounds (Zhen-yang, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVFMADDHMKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Chlorophenyl)-2-[(cyclohexylmethyl)sulfanyl]-6-(4-methoxyphenyl)nicotinonitrile](/img/structure/B418193.png)




![N-cyclohexyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B418200.png)




![N-(2-methylcyclohexyl)-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B418208.png)

![3-Chloro-6-methyl-N-(naphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B418213.png)

